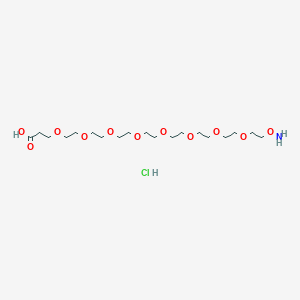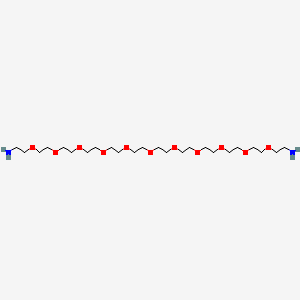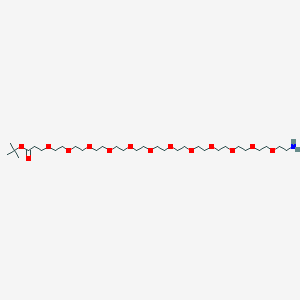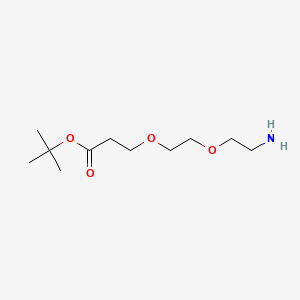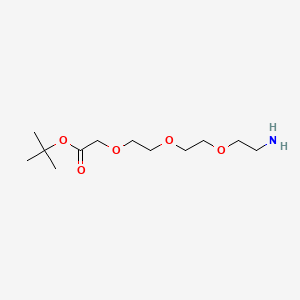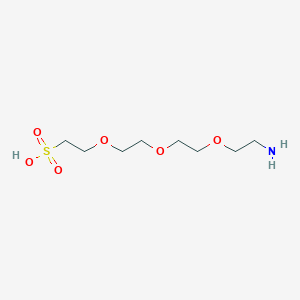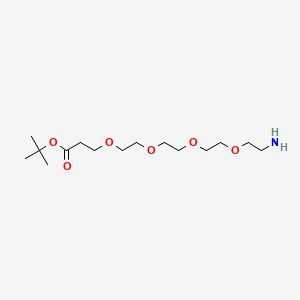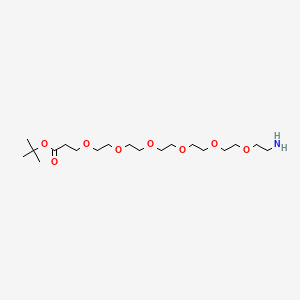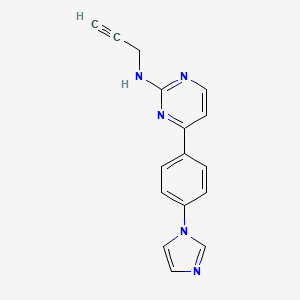
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine
Descripción general
Descripción
The compound “4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a phenyl ring, a pyrimidine ring, and an alkyne group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced through a reaction with an appropriate imidazole derivative. The phenyl ring could be introduced through a Friedel-Crafts alkylation or acylation reaction. The pyrimidine ring could be synthesized through a reaction involving a 1,3-dicarbonyl compound and an amidine. The alkyne group could be introduced through a reaction with a suitable alkyne .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole, phenyl, and pyrimidine rings would give the molecule a planar structure in those regions. The alkyne group would introduce some linearity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The imidazole ring could participate in reactions such as N-alkylation or N-acylation. The phenyl ring could undergo electrophilic aromatic substitution reactions. The pyrimidine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The alkyne group could undergo addition reactions, such as hydration or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole, phenyl, and pyrimidine rings could increase the compound’s aromaticity and stability. The alkyne group could increase the compound’s reactivity .Aplicaciones Científicas De Investigación
Phosphodiesterase (PDE) Inhibition
This compound has been evaluated for its Phosphodiesterase (PDE) inhibition activities . PDEs are enzymes that hydrolyze cyclic nucleotides and play a vital role in cell function by regulating intracellular levels of cyclic adenine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP). The role of PDE inhibitors is widely recognized in the treatment of various ailments such as congestive heart failure, inflammatory airways, and erectile dysfunction .
Antimicrobial Activities
The compound has shown significant antimicrobial activities . Particularly, some compounds in the series showed marked activities against E. coli, S. aureus, and B. subtillis .
Antifungal Properties
Imidazole-containing chalcones, like this compound, have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis .
Anti-inflammatory and Analgesic Properties
Pyrimidine derivatives, which this compound is a part of, are reported as highly potentially biologically active compounds including anti-inflammatory and analgesic properties .
Anticancer Properties
Pyrimidine derivatives are also reported to have anticancer properties .
Anti-HCV Properties
Pyrimidine derivatives are reported to have anti-HCV properties .
Anti-HIV Properties
Pyrimidine derivatives are reported to have anti-HIV properties .
Anti-oxidant Properties
Pyrimidine derivatives are reported to have anti-oxidant properties .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If the compound is toxic, it could pose a risk to health. Proper handling and disposal procedures should be followed to minimize these risks .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137919866 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



